molecular formula C10H11N3 B3362256 N,3-Dimethylquinoxalin-6-amine CAS No. 96600-57-6

N,3-Dimethylquinoxalin-6-amine

Cat. No.: B3362256
CAS No.: 96600-57-6
M. Wt: 173.21 g/mol
InChI Key: QFVHHODBPIQMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-Dimethylquinoxalin-6-amine is a heterocyclic compound with the molecular formula C10H11N3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethylquinoxalin-6-amine typically involves the condensation of 2,3-diaminotoluene with glyoxal under acidic conditions. This reaction forms the quinoxaline ring system, which is then methylated at the 3-position using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethylquinoxalin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form quinoxaline-6-carboxylic acid.

    Reduction: Reduction of the nitro group in related compounds can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,3-Dimethylquinoxalin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial DNA synthesis.

    Medicine: Explored for its anticancer properties, particularly in the development of kinase inhibitors.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore

Mechanism of Action

The mechanism by which N,3-Dimethylquinoxalin-6-amine exerts its effects varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3-Dimethylquinoxalin-6-amine is unique due to the presence of both methyl groups and an amino group, which confer distinct electronic properties and reactivity. This makes it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

N,3-dimethylquinoxalin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-6-12-9-4-3-8(11-2)5-10(9)13-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVHHODBPIQMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC(=CC2=N1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538835
Record name N,3-Dimethylquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96600-57-6
Record name N,3-Dimethylquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,3-Dimethylquinoxalin-6-amine
Reactant of Route 2
Reactant of Route 2
N,3-Dimethylquinoxalin-6-amine
Reactant of Route 3
N,3-Dimethylquinoxalin-6-amine
Reactant of Route 4
N,3-Dimethylquinoxalin-6-amine
Reactant of Route 5
Reactant of Route 5
N,3-Dimethylquinoxalin-6-amine
Reactant of Route 6
N,3-Dimethylquinoxalin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.